tetranor-12(R)-HETE

Ophthalmology Lipid Metabolism Eicosanoid Research

Tetranor-12(R)-HETE (CAS 135271-51-1) is a β-oxidation metabolite of 12(R)-HETE, an arachidonic acid-derived eicosanoid, and is formally known as 8R-hydroxy-4Z,6E,10Z-hexadecatrienoic acid (8(R)-HHxTrE). This compound is not a primary signaling molecule but a processed product that emerges from the metabolism of 12(R)-HETE in specific tissues, notably the cornea.

Molecular Formula C16H26O3
Molecular Weight 266.38 g/mol
Cat. No. B10767745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetranor-12(R)-HETE
Molecular FormulaC16H26O3
Molecular Weight266.38 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(C=CC=CCCC(=O)O)O
InChIInChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6+,13-10+/t15-/m1/s1
InChIKeyKBOVKDIBOBQLRS-VGHFITEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tetranor-12(R)-HETE: Metabolic Fate and Scientific Procurement Context


Tetranor-12(R)-HETE (CAS 135271-51-1) is a β-oxidation metabolite of 12(R)-HETE, an arachidonic acid-derived eicosanoid, and is formally known as 8R-hydroxy-4Z,6E,10Z-hexadecatrienoic acid (8(R)-HHxTrE) [1]. This compound is not a primary signaling molecule but a processed product that emerges from the metabolism of 12(R)-HETE in specific tissues, notably the cornea [2]. Its significance in a procurement context lies not in standalone agonist activity but in its distinct metabolic origin and its specific utility as a high-purity standard (≥98% purity) for analytical applications, including the validation of β-oxidation pathways and lipidomic profiling .

Why 12-HETE Analogs Cannot Substitute for Tetranor-12(R)-HETE in Specialized Research


The assumption that 12(R)-HETE or its stereoisomer 12(S)-HETE can substitute for tetranor-12(R)-HETE fails due to distinct metabolic fates and analytical contexts. Tetranor-12(R)-HETE is specifically generated as the major β-oxidation product of 12(R)-HETE in corneal tissue, a pathway that is fundamentally different from the metabolic processing of other HETEs [1]. The R-configuration of its parent compound dictates a specific biological activity profile—for example, 12(R)-HETE acts as a lymphocyte chemoattractant, whereas 12(S)-HETE shows negligible activity [2]. Consequently, the tetranor-metabolites of these two enantiomers are chemically and functionally distinct entities that cannot be used interchangeably as analytical standards for tracking stereospecific metabolic flux or as tools in disease models like psoriasis where the conversion of 12(S)-HETE to its own tetranor product may serve as a disease biomarker [3].

Quantitative Differentiation of Tetranor-12(R)-HETE Against Closest Analogs


Metabolic Pathway Specificity in Corneal Tissues: A Quantitative Contrast

Tetranor-12(R)-HETE is the predominant β-oxidation metabolite of 12(R)-HETE in corneal tissues, representing a major metabolic fate that is not observed for other HETE analogs. In contrast, the metabolism of 12(S)-HETE proceeds via different pathways, with its tetranor product being a minor metabolite in most tissues . In rabbit corneal epithelium, tetranor-12(R)-HETE was identified as the major released metabolite, indicating a tissue-specific metabolic preference [1].

Ophthalmology Lipid Metabolism Eicosanoid Research

Structural and Chromatographic Differentiation from Parent 12(R)-HETE

The β-oxidation of 12(R)-HETE results in the loss of four carbon atoms from the carboxy terminus, significantly altering its molecular structure and properties. This transformation reduces the molecular formula from C20H32O3 for 12(R)-HETE to C16H26O3 for tetranor-12(R)-HETE [1]. This structural change is directly quantifiable, resulting in a lower molecular weight (266.38 g/mol vs. 320.5 g/mol) and a decreased LogP, which directly impacts chromatographic retention times in reverse-phase HPLC separations [2].

Analytical Chemistry Metabolomics Lipidomics

Absence of Characterized Bioactivity: A Distinction from Proinflammatory Parent 12(R)-HETE

A key differentiator for tetranor-12(R)-HETE is the lack of a definitively characterized biological function, which contrasts sharply with its parent compound, 12(R)-HETE, a known pro-inflammatory mediator and chemoattractant. While 12(R)-HETE is chemotactic for lymphocytes (active at 5 x 10⁻⁷ to 5 x 10⁻⁵ M), no biological function has yet been determined for tetranor-12(R)-HETE [1]. Preliminary data suggest a potential role in controlling the inflammatory response in injured corneas, but it is not an established agonist. For its S-enantiomer counterpart, tetranor-12(S)-HETE, no biological function has been determined either, establishing a class-level characteristic of these tetranor metabolites as likely inactive or functionally distinct end-products .

Inflammation Cell Signaling Pharmacology

Comparative Disease-Associated Excretion: Tetranor-12(S)-HETE in Psoriasis

In psoriasis, the urinary excretion of tetranor-12(S)-HETE is significantly higher in patients, while excretion of its parent 12(S)-HETE is decreased [1]. This metabolic shift establishes the conversion of 12(S)-HETE to tetranor-12(S)-HETE as a potential disease biomarker. By analogy, the specific conversion of 12(R)-HETE to tetranor-12(R)-HETE in corneal tissue suggests that monitoring this metabolite could provide insights into ocular inflammation, even if no similar biomarker data currently exists for the (R)-enantiomer.

Dermatology Biomarker Discovery Lipidomics

Defined Application Scenarios for Tetranor-12(R)-HETE Based on Differential Evidence


LC-MS/MS Quantification of 12(R)-HETE β-Oxidation Pathway Activity in Ocular Tissues

This application leverages the evidence that tetranor-12(R)-HETE is the major β-oxidation product of 12(R)-HETE in the cornea [1]. Researchers investigating the metabolism of 12(R)-HETE in corneal epithelial cells or related tissues must use this specific metabolite standard for accurate quantitative mass spectrometry. Using the parent compound or the S-enantiomer metabolite would yield erroneous data on the actual flux through this stereospecific inactivation pathway.

Method Development for Reverse-Phase HPLC Separation of Eicosanoid Metabolites

The structural differentiation evidence, specifically the reduction in carbon chain length and LogP compared to 12(R)-HETE, makes tetranor-12(R)-HETE an essential standard for developing and validating HPLC methods [2]. It serves as a critical retention time marker that ensures proper separation of more polar β-oxidation products from their less polar, full-length precursors in complex lipid extracts.

Functional Studies Disentangling 12(R)-HETE Signaling from Metabolic Inactivation

Given the evidence that tetranor-12(R)-HETE has no characterized biological function, unlike its pro-inflammatory parent, it is a key tool for mechanistic studies [3]. By using this metabolite as a control, researchers can definitively attribute observed biological effects to the parent 12(R)-HETE molecule rather than to its downstream inactive metabolic products, clarifying the functional relevance of the β-oxidation pathway in inflammation models.

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